2-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as protein kinase inhibitors, which are designed to target specific proteins that play a role in the growth and spread of cancer cells.
Mecanismo De Acción
2-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide works by inhibiting the activity of several different protein kinases that are involved in the growth and survival of cancer cells. Specifically, it targets the spleen tyrosine kinase (SYK) and the Bruton's tyrosine kinase (BTK), both of which are critical for the survival and proliferation of B-cell lymphomas.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit their proliferation and migration. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide is its specificity for the SYK and BTK kinases, which makes it a promising candidate for the treatment of B-cell lymphomas. However, like many other protein kinase inhibitors, it may have limited efficacy against certain types of cancer and may also be associated with side effects such as gastrointestinal toxicity.
Direcciones Futuras
There are several potential future directions for the development of 2-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide and other protein kinase inhibitors. One area of focus is the identification of biomarkers that can be used to predict which patients are most likely to respond to these drugs. Additionally, researchers are exploring the use of combination therapies that target multiple signaling pathways in cancer cells, in order to improve their efficacy and minimize the risk of resistance. Finally, there is ongoing research into the development of new protein kinase inhibitors with improved potency and selectivity.
Métodos De Síntesis
The synthesis of 2-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide involves several steps, including the reaction of 4-(tetrahydro-2-furanylmethyl)aniline with p-toluenesulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with 2-phenylacetyl chloride to yield the final product.
Aplicaciones Científicas De Investigación
2-phenyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. It has been shown to have potent activity against a variety of cancer cell lines, including those that are resistant to other types of chemotherapy.
Propiedades
Fórmula molecular |
C19H22N2O4S |
---|---|
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]-2-phenylacetamide |
InChI |
InChI=1S/C19H22N2O4S/c22-19(13-15-5-2-1-3-6-15)21-16-8-10-18(11-9-16)26(23,24)20-14-17-7-4-12-25-17/h1-3,5-6,8-11,17,20H,4,7,12-14H2,(H,21,22) |
Clave InChI |
CYSUIINROVMDJX-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3 |
SMILES canónico |
C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.